1-(4-Chloro-2-fluoro-6-methoxyphenyl)ethanone: A Comprehensive Technical Guide to Structural Properties, Reactivity, and Applications in Drug Discovery
1-(4-Chloro-2-fluoro-6-methoxyphenyl)ethanone: A Comprehensive Technical Guide to Structural Properties, Reactivity, and Applications in Drug Discovery
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Executive Summary
In modern medicinal chemistry and agrochemical development, highly functionalized aromatic building blocks are critical for exploring complex chemical space. 1-(4-Chloro-2-fluoro-6-methoxyphenyl)ethanone (CAS: 1822668-12-1) is a premium tetra-substituted benzene derivative. Featuring an orthogonal array of functional groups—a ketone, an aryl chloride, an aryl fluoride, and a methoxy ether—this molecule serves as a versatile scaffold for divergent synthesis. This whitepaper details the physicochemical dynamics, chemoselective reactivity, and validated experimental workflows required to successfully integrate this intermediate into advanced drug discovery pipelines.
Physicochemical Profiling & Structural Dynamics
The molecular architecture of 1-(4-Chloro-2-fluoro-6-methoxyphenyl)ethanone is defined by severe steric hindrance. The acetyl group at the C1 position is flanked by an ortho-fluoro and an ortho-methoxy group. This steric crowding forces the carbonyl moiety to adopt a conformation that is twisted out of the plane of the aromatic ring.
This deviation from planarity disrupts the
Table 1: Key Physicochemical Properties
| Property | Value |
| Chemical Name | 1-(4-Chloro-2-fluoro-6-methoxyphenyl)ethanone |
| CAS Number | 1822668-12-1 |
| Molecular Formula | C |
| Molecular Weight | 202.61 g/mol |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 (O atoms) |
| Topological Polar Surface Area (TPSA) | 26.3 Ų |
| Predicted Boiling Point | ~261.9 °C |
Orthogonal Reactivity & Synthetic Utility
The strategic value of this intermediate lies in the orthogonal reactivity of its substituents, allowing chemists to perform sequential, chemoselective transformations without the need for exhaustive protection-deprotection cycles.
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C4-Chloro (Cross-Coupling): Aryl chlorides typically exhibit high bond dissociation energies (~80 kcal/mol), making them sluggish substrates for palladium-catalyzed oxidative addition. However, the electron-withdrawing nature of the para-acetyl group slightly activates the C-Cl bond. To overcome the inherent kinetic barrier and the steric bulk of the molecule, bulky, electron-rich dialkylbiaryl phosphine ligands such as XPhos are required .
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C1-Ketone (Reductive Amination): The ketone is heavily shielded by the ortho-fluoro and ortho-methoxy substituents. Standard reductive amination conditions often fail to yield the imine intermediate. The introduction of Titanium(IV) isopropoxide (Ti(OiPr)
) acts as both a powerful water scavenger and a Lewis acid, forcing the thermodynamic equilibrium toward the ketimine . -
C2-Fluoro (Nucleophilic Aromatic Substitution - S
Ar): The highly electronegative fluorine atom is an excellent leaving group for S Ar reactions when treated with strong nucleophiles (e.g., primary amines, thiolates) under basic conditions, further activated by the adjacent carbonyl group. -
C6-Methoxy (Deprotection): The methoxy ether can be selectively cleaved using Boron tribromide (BBr
) at -78 °C to reveal a phenol, which can subsequently be utilized for Mitsunobu reactions or converted into a triflate.
Systems-Level Visualization
Orthogonal reactivity pathways for 1-(4-Chloro-2-fluoro-6-methoxyphenyl)ethanone.
Drug discovery screening cascade for synthesized derivatives.
Experimental Workflows: Chemoselective Functionalization
As an application scientist, ensuring reproducibility requires building self-validating protocols. The following methodologies are optimized for this specific scaffold.
Protocol A: Sterically Hindered Suzuki-Miyaura Cross-Coupling
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Objective: Selective arylation of the C4-chloro position.
-
Causality: Pd
(dba) provides a highly active Pd(0) source. XPhos is explicitly selected because its bulky, electron-rich biaryl structure accelerates the oxidative addition of sluggish aryl chlorides and prevents the formation of inactive palladacycles. K PO is utilized as a mild base to activate the boronic acid without inducing base-catalyzed aldol condensations at the ketone. -
Step-by-Step Methodology:
-
In a flame-dried Schlenk tube, charge 1-(4-Chloro-2-fluoro-6-methoxyphenyl)ethanone (1.0 equiv), the desired arylboronic acid (1.5 equiv), Pd
(dba) (2 mol%), XPhos (8 mol%), and anhydrous K PO (2.0 equiv). -
Evacuate and backfill the reaction vessel with argon (3 cycles) to ensure a strictly oxygen-free environment.
-
Add degassed 1,4-dioxane and deionized water (10:1 ratio, yielding a 0.2 M substrate concentration).
-
Seal the tube and heat the biphasic mixture to 100 °C for 12–16 hours under vigorous stirring.
-
Cool to room temperature, dilute with Ethyl Acetate (EtOAc), wash with brine, dry over anhydrous Na
SO , and concentrate in vacuo. -
Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to isolate the biaryl product. Validate purity via LC-MS (monitoring for the disappearance of the m/z 203/205 isotope pattern).
-
Protocol B: Lewis Acid-Mediated Reductive Amination
-
Objective: Conversion of the sterically hindered C1-ketone to a secondary amine.
-
Causality: Ti(OiPr)
is critical to overcome the steric barrier to imine formation imposed by the ortho-substituents. NaBH CN is chosen as the reducing agent because it remains stable in the presence of the Lewis acid and selectively reduces the transient iminium species over the unreacted ketone. -
Step-by-Step Methodology:
-
To a solution of the ketone (1.0 equiv) and primary amine (1.2 equiv) in anhydrous THF (0.5 M), add Ti(OiPr)
(2.0 equiv) dropwise at room temperature under an argon atmosphere. -
Stir the reaction mixture at room temperature for 12 hours to ensure complete imine/titanium complex formation (monitor via LC-MS or FT-IR for the disappearance of the C=O stretch).
-
Add NaBH
CN (1.5 equiv) in one portion. Stir for an additional 6–8 hours. -
Quench the reaction carefully by adding 1M aqueous NaOH (equal volume to THF) to precipitate titanium salts as a dense white solid (TiO
). Self-Validation Step: Ensure the pH is >10 to fully crash out the titanium. -
Filter the suspension through a pad of Celite, washing the filter cake thoroughly with EtOAc.
-
Separate the organic layer, dry over MgSO
, concentrate, and purify via silica gel chromatography (DCM/MeOH) to yield the target amine.
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Analytical Characterization Standards
To guarantee scientific integrity, synthesized batches of 1-(4-Chloro-2-fluoro-6-methoxyphenyl)ethanone and its immediate derivatives must be validated against the following parameters:
-
H NMR (400 MHz, CDCl
): Expected signals include a singlet for the acetyl methyl group (~2.5 ppm), a singlet for the methoxy group (~3.9 ppm), and two distinct doublet-of-doublets or broad singlets for the meta-aromatic protons, depending on long-range coupling. -
F NMR (376 MHz, CDCl
): A distinct singlet (with possible meta-proton splitting) confirming the intact ortho-fluoro group. -
LC-MS (ESI+): The molecular ion[M+H]
should be observed at m/z 203.0, displaying the characteristic 3:1 isotopic pattern indicative of a single chlorine atom (m/z 205.0). -
HPLC: Purity must exceed 95% as determined by reverse-phase HPLC (C18 column, Gradient: 10-90% MeCN in H
O with 0.1% TFA over 15 minutes), monitored at 254 nm.
References
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461-1473. URL:[Link]
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Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552-2554. URL:[Link]
